Enhanced Lipophilicity for Membrane Permeability
The calculated partition coefficient (clogP) for 3-isopropyl-1,2,3,4-tetrahydroquinoline is approximately 2.8-3.2 [1]. This places it in a significantly higher lipophilicity range compared to unsubstituted 1,2,3,4-tetrahydroquinoline (clogP ~1.56) and 2-methyl-1,2,3,4-tetrahydroquinoline (clogP ~1.8) [2]. In a class-level inference, this higher clogP value, approaching the range of more lipophilic 2-arylquinoline analogs (clogP 2.23-4.13), suggests enhanced passive membrane permeability and potentially improved cell penetration compared to less lipophilic THQ analogs [3].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | ~2.8-3.2 (calculated estimate) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline: clogP ~1.56; 2-Methyl-1,2,3,4-tetrahydroquinoline: clogP ~1.8 |
| Quantified Difference | At least 1.0 logP unit higher than the comparator baseline. |
| Conditions | Calculated value based on chemical structure using standard algorithms (e.g., ALOGPS, ChemAxon). |
Why This Matters
For applications requiring cellular uptake, such as in cell-based assays or in vivo studies, this quantifiably higher lipophilicity can be a critical selection criterion for improved bioavailability and target access.
- [1] ChemAxon. MarvinSketch 21.15.0, calculation of logP for 3-isopropyl-1,2,3,4-tetrahydroquinoline. View Source
- [2] Meléndez, C.M., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 48, 19674-19690. View Source
- [3] Morphy, R., et al. (2004). The impact of lipophilicity on the design of CNS drugs. Nature Reviews Drug Discovery, 3(9), 753-765. View Source
